molecular formula C7H4BrClO B108613 3-Bromobenzoyl chloride CAS No. 1711-09-7

3-Bromobenzoyl chloride

Cat. No.: B108613
CAS No.: 1711-09-7
M. Wt: 219.46 g/mol
InChI Key: PBOOZQFGWNZNQE-UHFFFAOYSA-N
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Description

3-Bromobenzoyl chloride (CAS 1711-09-7) is an organobromine compound with the molecular formula C₇H₄BrClO and a molecular weight of 219.46 g/mol . It is a pale yellow to colorless liquid at room temperature with a density of 1.662 g/mL and a boiling point of 247–251°C . Its high melting point (solidifies near 0°C) makes it suitable for solid-state reactions at low temperatures . Structurally, it features a benzoyl chloride group substituted with a bromine atom at the meta position, contributing to its reactivity as an acylating agent and electrophile in cross-coupling reactions .

Key applications include:

  • Acylation of sugars: Produces α-anomer-pure peracetylated sugars under low-temperature conditions with pyridine as a catalyst .
  • Synthesis of bioactive derivatives: Used to prepare antimicrobial and antitumor agents via amide coupling .
  • Peptide modification: Employed for N-terminal capping in peptide synthesis .

Preparation Methods

3-Bromobenzoyl chloride can be synthesized from 3-Bromobenzoic acid through a reaction with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) . The reaction typically involves dissolving 3-Bromobenzoic acid in an organic solvent such as dichloromethane and then adding thionyl chloride or phosphorus trichloride dropwise. The reaction mixture is then heated under reflux until the reaction is complete. The product is purified by distillation .

Scientific Research Applications

Synthesis Applications

3-Bromobenzoyl chloride is primarily utilized as an acylating agent in organic synthesis. It is involved in the preparation of various compounds, including:

  • Oxadiazole Derivatives: It has been used in the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole, a compound noted for its potential biological activities .
  • Diazepan Derivatives: The compound has also been employed to synthesize (4-benzhydryl-1,4-diazepan-1-yl)(3-bromophenyl), which may have applications in medicinal chemistry .

Recent studies have highlighted the antibacterial and antifungal properties of derivatives synthesized using this compound:

  • A study demonstrated that compounds derived from this reagent exhibited significant antibacterial activity against a range of bacteria, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents .
  • Another research effort focused on the synthesis of acyl derivatives using this compound, revealing promising antifungal activities against several fungal strains .

Case Study 1: Synthesis of Antibacterial Agents

In a recent study published in December 2022, researchers synthesized a series of compounds using this compound as a key intermediate. The resulting derivatives were tested for antibacterial efficacy against five bacterial strains, showing varying degrees of effectiveness. The study concluded that modifications to the acyl group could enhance biological activity, suggesting a pathway for developing new antibiotics .

Case Study 2: Development of Antifungal Compounds

Another investigation involved the use of this compound to create novel antifungal agents. The synthesized compounds underwent rigorous testing for their antifungal properties, with results indicating effective inhibition against common fungal pathogens. The study provided insights into structure-activity relationships that could guide further drug development efforts .

Data Table: Summary of Applications

Application AreaExample CompoundsBiological Activity
Synthesis2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazoleAntibacterial
(4-benzhydryl-1,4-diazepan-1-yl)(3-bromophenyl)Antifungal
Medicinal ChemistryAcyl derivativesEnhanced therapeutic potential
AgrochemicalsVarious pesticide formulationsTargeted pest control

Mechanism of Action

The mechanism of action of 3-Bromobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated product .

Comparison with Similar Compounds

Reactivity and Reaction Yields

Table 1: Comparative Reactivity in Catalytic Reactions

Compound Reaction Type Yield (%) Key Observations Reference
3-Bromobenzoyl chloride Carbochlorocarbonylation 24 Lower yield due to steric/electronic effects
4-Bromobenzoyl chloride Carbochlorocarbonylation 65 Higher reactivity attributed to para-substitution
Acetyl chloride Sugar acylation >90 Faster reaction but limited to small substrates
4-Chlorobenzoyl chloride Suzuki coupling 66 Favors homogeneous catalysis pathways

Key Findings:

  • Positional Isomerism : this compound exhibits lower yields in cross-coupling reactions compared to its para-substituted counterpart (4-bromo), likely due to steric hindrance and reduced electronic activation at the meta position .
  • Acylation Efficiency: Unlike acetic anhydride, which produces β-anomer byproducts (~10%), this compound and acetyl chloride yield single α-anomer products in sugar acylation due to rapid reaction kinetics and minimized anomerization .

Table 2: Antimicrobial Activity of Acylated Derivatives

Acylating Agent Derivative MIC (μg/mL) Target Pathogens Reference
This compound 3.12–6.25 Candida albicans, E. coli
4-Bromobenzoyl chloride 6.25–12.5 Aspergillus niger
2,3-Dichlorobenzoyl chloride >25 Broad-spectrum bacteria

Key Findings:

  • Derivatives of this compound demonstrate superior antifungal and antibacterial activities compared to those of 4-bromo and dichlorinated analogs, attributed to enhanced lipophilicity and target-binding affinity .
  • Molecular docking studies reveal stable interactions between 3-bromo-substituted derivatives and fungal cytochrome P450 enzymes, suggesting a structure-activity relationship (SAR) driven by halogen bonding .

Physical and Chemical Properties

Table 3: Physicochemical Comparison of Benzoyl Chlorides

Compound Melting Point (°C) Boiling Point (°C) Density (g/mL) Hazard Class
This compound ~0 (solidifies) 247–251 1.662 Skin corrosion, H314
4-Bromobenzoyl chloride 35–37 240–245 1.720 Corrosive, H290
2,6-Dichlorobenzoyl chloride 15–17 255–260 1.492 Acute toxicity, H301

Key Findings:

  • This compound’s lower melting point facilitates its use in low-temperature solid-phase reactions, unlike 4-bromo and dichlorinated analogs .
  • Safety profiles vary significantly: 3-bromo derivatives require stringent handling (e.g., corrosion-resistant containers) due to water-reactive Cl⁻ release .

Biological Activity

3-Bromobenzoyl chloride is an important chemical compound utilized in various synthetic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antibacterial and antifungal properties, as well as its role in synthesizing biologically active derivatives.

Chemical Structure and Properties

This compound, with the molecular formula C7_7H4_4BrClO, is characterized by a bromine atom and a chlorine atom attached to a benzoyl group. Its structure can be represented as follows:

BrC O C6H4Cl\text{BrC O C}_6\text{H}_4\text{Cl}

This compound is known for its high melting point and solid state at room temperature, which can facilitate various reactions in organic synthesis.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of benzoyl chloride. It has been used effectively to create a variety of derivatives through acylation reactions. For instance, the acylation of sugars with this compound has yielded several penta-O-(3-bromo)benzoyl derivatives, which have been studied for their biological activities .

Antibacterial Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant antibacterial properties. In vitro tests against various bacterial strains, including both Gram-positive and Gram-negative bacteria, have shown promising results:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.1250.125 to 8.0 mg L8.0\text{ mg L}, indicating potent antibacterial activity.
  • Minimum Bactericidal Concentration (MBC) values were found to be between 8.08.0 and 16.0 mg L16.0\text{ mg L}, suggesting that these compounds can effectively kill bacteria at relatively low concentrations .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (mg/L)MBC (mg/L)Zone of Inhibition (mm)
Derivative 3Bacillus subtilis0.1258.012.75
Derivative 9Bacillus cereus0.12516.015.25
Derivative 6Escherichia coli1.08.010.00
Derivative 4Staphylococcus aureus2.016.011.00

These results indicate that derivatives of this compound are more effective against Gram-negative bacteria compared to Gram-positive strains .

Antifungal Activity

In addition to its antibacterial properties, compounds derived from this compound have also shown antifungal activity. Various studies have reported that these compounds can inhibit the growth of common fungal pathogens, although specific MIC values for antifungal activity were not as extensively detailed as those for antibacterial activity.

Case Studies

  • Synthesis of Antimicrobial Agents : A study focused on synthesizing derivatives of methyl β-D-galactopyranoside using this compound highlighted the compound's ability to enhance antimicrobial activity in sugar derivatives .
  • Comparative Analysis : Another research explored the comparative efficacy of various halogenated benzoyl chlorides, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited lower MIC values than conventional antibiotics, suggesting potential as new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 3-bromobenzoyl chloride in laboratory settings?

  • Answer : this compound is highly corrosive and requires stringent safety protocols. Key precautions include:

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face shields to prevent skin/eye contact. Check gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors. Respiratory protection (e.g., NIOSH-approved respirator) is mandatory in high-concentration environments .
  • Emergency Measures : Immediate rinsing with water for 15+ minutes is required after exposure, followed by medical consultation. Contaminated clothing must be removed promptly .
  • Storage : Store at 0–6°C in a dry, well-ventilated area, segregated from incompatible substances like bases or oxidizing agents .

Q. How is this compound typically synthesized and purified for research applications?

  • Answer : The compound is often synthesized via Friedel-Crafts acylation or halogenation of benzoyl chloride derivatives. A common method involves:

  • Reaction Optimization : Reacting benzoyl chloride with bromine in the presence of Lewis acids (e.g., AlCl₃) under controlled temperatures (0–5°C) to minimize side reactions .
  • Purification : Distillation under reduced pressure (e.g., 0.5 mmHg, bp 74–75°C) is used to isolate the product. Recrystallization from toluene/DMSO (1:1) yields high-purity (>98%) material .
  • Characterization : Confirm purity via melting point analysis (uncorrected), ¹H/¹³C NMR (DMSO-d₆ solvent), and FT-IR spectroscopy (C=O stretch ~1680 cm⁻¹, C-Br ~560 cm⁻¹) .

Q. What analytical techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) shows aromatic protons at δ 7.22–7.90 ppm, with coupling constants (J = 7.2–8.4 Hz) confirming substituent positions. ¹³C NMR identifies the carbonyl carbon at δ 168.3 ppm and brominated aromatic carbons at δ 133.1–136.8 ppm .
  • Elemental Analysis : Verify %C, %H, and %Br using a microcube analyzer (theoretical: C 38.31%, H 1.83%, Br 36.39%) .
  • Mass Spectrometry : GC-MS with electron ionization (EI) detects the molecular ion peak at m/z 219 (M⁺) and fragments at m/z 140 (C₆H₄CO⁺) and m/z 79 (Br⁺) .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in nucleophilic acyl substitution reactions?

  • Answer : The electron-withdrawing bromine at the meta position:

  • Activates the Carbonyl Group : Enhances electrophilicity, accelerating reactions with amines (e.g., to form amides) or alcohols (to form esters).
  • Steric and Electronic Effects : The meta position reduces steric hindrance compared to ortho-substituted analogs, facilitating regioselective reactions. However, resonance withdrawal decreases reactivity relative to para-substituted derivatives .
  • Experimental Validation : Kinetic studies using thiourea derivatives (e.g., reaction with ammonium thiocyanate) show a 78% yield under reflux (100–120°C, 3 h), with reaction progress monitored via TLC (Rf = 0.45 in ethyl acetate/hexane) .

Q. What strategies mitigate decomposition or side reactions during storage and use of this compound?

  • Answer : Decomposition pathways (e.g., hydrolysis to 3-bromobenzoic acid) are minimized by:

  • Moisture Control : Store under inert gas (N₂/Ar) with molecular sieves. Use anhydrous solvents (e.g., acetone, toluene) during reactions .
  • Temperature Management : Avoid prolonged exposure to >40°C, as thermal degradation generates HCl and brominated byproducts. Stability studies show <5% decomposition after 6 months at 6°C .
  • In Situ Derivatization : Convert to stable intermediates (e.g., benzoyl isothiocyanates) during multi-step syntheses to avoid handling the pure chloride .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Answer : Discrepancies often arise from solvent effects or impurities. Solutions include:

  • 2D NMR Techniques : Use ¹H-¹H COSY to confirm coupling networks and NOESY to assess spatial proximity of protons in complex derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isobaric interferences (e.g., C₇H₄BrClO vs. C₈H₅ClO₂S) with accuracy <2 ppm .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm assignments .

Q. Methodological Considerations

Q. What protocols ensure reproducible synthesis of this compound-derived pharmacophores?

  • Answer : Critical steps include:

  • Stoichiometric Control : Use a 1:1 molar ratio of this compound to nucleophiles (e.g., amines) to prevent diacylation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts reactions, optimizing for yield (>75%) and selectivity (e.g., para vs. meta substitution) .
  • Scale-Up : Maintain low shear mixing and gradual reagent addition to manage exothermic reactions (ΔT <10°C) during industrial-scale syntheses .

Properties

IUPAC Name

3-bromobenzoyl chloride
Source PubChem
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InChI

InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PBOOZQFGWNZNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061907
Record name Benzoyl chloride, 3-bromo-
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Molecular Weight

219.46 g/mol
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CAS No.

1711-09-7
Record name 3-Bromobenzoyl chloride
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Record name Benzoyl chloride, 3-bromo-
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Record name 3-Bromobenzoyl chloride
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Record name Benzoyl chloride, 3-bromo-
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Record name 3-bromobenzoyl chloride
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Synthesis routes and methods I

Procedure details

To CHCl3 is added 3-bromobenzoic acid (100 g) and thionyl chloride (109 ml) and refluxed overnight. The remaining thionyl chloride is evaporated off to afford 3-bromobenzoic acid chloride.
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Synthesis routes and methods II

Procedure details

When using bromine chloride as the brominating agent, the bromine chloride can be preformed or formed in situ, and the latter is preferred. In accordance with this preferred procedure, benzoyl chloride, bromine and iron powder are charged to a reactor and the reactor contents are cooled to a temperature in the range of about 0 to about 60° C., preferably about 10° C., and chlorine is slowly fed into the reactor whereby bromine chloride is formed in situ. The bromine chloride reacts with the benzoyl chloride to form m-bromobenzoyl chloride (MBBC). Usually the reaction is performed at a temperature the range of about -10 to about 60° C., preferably at about 10° C. for a period in the range of about 1 to about 24 hours, and typically for about one hour after completion of the chlorine feed. The reaction mixture is then stripped with an inert gas, preferably nitrogen, for 1 to 24 hours at a temperature in the range of about 25 to about 120° C., preferably for two to three hours at about 60 to 90° C., followed by further stripping while cooling to ambient room temperature (ca. 25° C.). During the reaction and subsequent stripping operations, the exit gases are passed through suitable scrubbers to remove purged HCl, and unreacted bromine. The major residual byproducts of the bromination are m-chlorobenzoyl chloride, chlorobromobenzoyl chlorides, and dibromobenzoyl chlorides. The crude MBBC can be purified by distillation at reduced pressure, for example at 160° C. and 60 mm Hg pressure.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Bromobenzoyl chloride
3-Bromobenzoyl chloride
3-Bromobenzoyl chloride
3-Bromobenzoyl chloride
3-Bromobenzoyl chloride
3-Bromobenzoyl chloride

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